Trifluoromethanesulfonic acid copper(I) salt benzene complex
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Description
Trifluoromethanesulfonic acid copper(I) salt benzene complex, also known as Copper (I) trifluoromethanesulfonate benzene complex, is a technical grade compound with a molecular weight of 503.34 . It is also referred to as Copper (I) triflate benzene complex or Cuprous trifluoromethanesulfonate benzene complex .
Chemical Reactions Analysis
Copper (I) trifluoromethanesulfonate benzene complex is generally formed by reacting copper (I) chloride and phenyl triflate . The reaction is usually carried out under an inert atmosphere, such as under dry conditions under argon protection .Physical And Chemical Properties Analysis
Copper (I) trifluoromethanesulfonate benzene complex is a colorless crystal . It is soluble in organic solvents such as ether and methylene chloride . It has good thermal stability and solubility, and can catalyze various organic reactions in solution or solid state . It is a powder form compound with a melting point of 160 °C (dec.) (lit.) .Safety And Hazards
This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It is a flammable solid and may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use of personal protective equipment, such as chemical impermeable gloves, is advised . It should be used only outdoors or in a well-ventilated area . In case of fire, use CO2, dry chemical, or foam for extinction .
properties
IUPAC Name |
benzene;copper(1+);trifluoromethanesulfonate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6.2CHF3O3S.2Cu/c1-2-4-6-5-3-1;2*2-1(3,4)8(5,6)7;;/h1-6H;2*(H,5,6,7);;/q;;;2*+1/p-2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNXZWVVAAMVOJY-UHFFFAOYSA-L |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=CC=C1.C(F)(F)(F)S(=O)(=O)[O-].C(F)(F)(F)S(=O)(=O)[O-].[Cu+].[Cu+] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Cu2F6O6S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
503.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Benzene;copper(1+);trifluoromethanesulfonate |
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